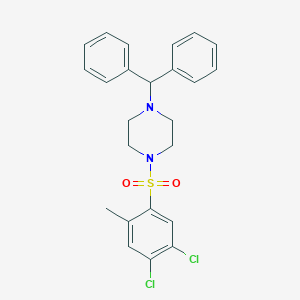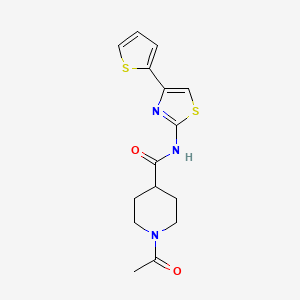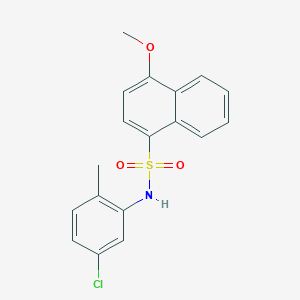
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide, also known as CMNS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMNS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to induce the production of reactive oxygen species, which can lead to cell death by apoptosis. Additionally, N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide may inhibit the activity of enzymes involved in the biosynthesis of inflammatory cytokines.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune function. Furthermore, N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide in lab experiments is its high potency. The compound has been found to exhibit activity at low micromolar concentrations, making it a valuable tool for studying biological processes. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide. One area of interest is the development of analogs of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's mechanism of action, which could lead to the identification of new targets for cancer therapy. Additionally, the potential use of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide in combination with other anticancer agents is an area of active research. Finally, the development of animal models of cancer and other diseases could provide valuable insights into the therapeutic potential of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 5-chloro-2-methylaniline with 4-methoxy-1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has been found to induce cell death by apoptosis. N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis. Furthermore, N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been found to inhibit the replication of the hepatitis C virus and the Zika virus.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-12-7-8-13(19)11-16(12)20-24(21,22)18-10-9-17(23-2)14-5-3-4-6-15(14)18/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFCOACBFQTIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
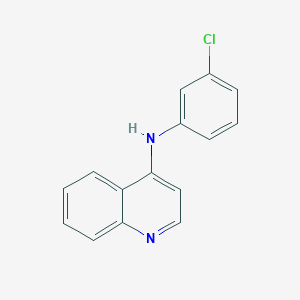

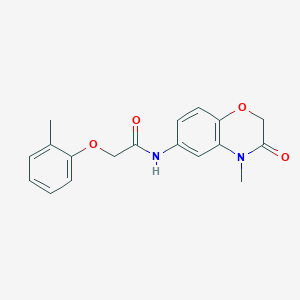

![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
